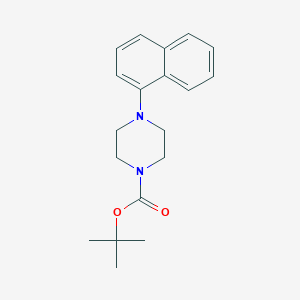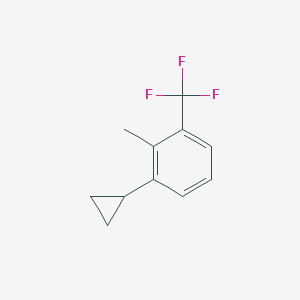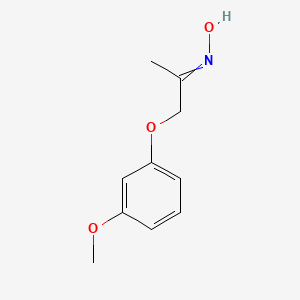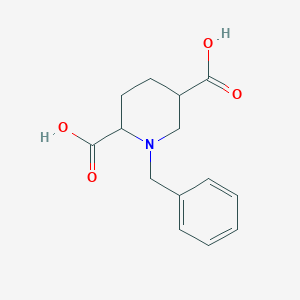
1-Piperazinecarboxylic acid, 4-(1-naphthalenyl)-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinecarboxylic acid, 4-(1-naphthalenyl)-, 1,1-dimethylethyl ester is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with different molecular targets.
Vorbereitungsmethoden
The synthesis of 1-Piperazinecarboxylic acid, 4-(1-naphthalenyl)-, 1,1-dimethylethyl ester typically involves the reaction of piperazine with 1-naphthalenyl carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.
Analyse Chemischer Reaktionen
1-Piperazinecarboxylic acid, 4-(1-naphthalenyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Piperazinecarboxylic acid, 4-(1-naphthalenyl)-, 1,1-dimethylethyl ester is widely used in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(1-naphthalenyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction mechanisms that lead to changes in cellular activity.
Vergleich Mit ähnlichen Verbindungen
1-Piperazinecarboxylic acid, 4-(1-naphthalenyl)-, 1,1-dimethylethyl ester can be compared with similar compounds like:
1-Piperazinecarboxylic acid, 4-(4-bromo-1-naphthalenyl)-, 1,1-dimethylethyl ester: This compound has a bromine atom in place of a hydrogen atom, which can affect its reactivity and interactions.
1-Piperazinecarboxylic acid, 4-(2-naphthalenyl)-, 1,1-dimethylethyl ester: This compound has a different position of the naphthalenyl group, which can influence its chemical properties.
The uniqueness of this compound lies in its specific structure, which allows for distinct interactions and applications in various fields.
Eigenschaften
CAS-Nummer |
206347-34-4 |
|---|---|
Molekularformel |
C19H24N2O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
tert-butyl 4-naphthalen-1-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C19H24N2O2/c1-19(2,3)23-18(22)21-13-11-20(12-14-21)17-10-6-8-15-7-4-5-9-16(15)17/h4-10H,11-14H2,1-3H3 |
InChI-Schlüssel |
SWSYBZJEUSXCHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt](/img/structure/B13708025.png)
![1-[1-(2,3-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13708027.png)

![Methyl 2-[Bis(Boc)amino]-3-(4-bromo-2-fluorophenyl)propanoate](/img/structure/B13708048.png)




![4-[3,5-Bis(trifluoromethyl)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13708067.png)



